1-(Furan-2-yl)hexan-1-amine hydrochloride 1-(Furan-2-yl)hexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864062-53-2
VCID: VC2958238
InChI: InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
SMILES: CCCCCC(C1=CC=CO1)N.Cl
Molecular Formula: C10H18ClNO
Molecular Weight: 203.71 g/mol

1-(Furan-2-yl)hexan-1-amine hydrochloride

CAS No.: 1864062-53-2

Cat. No.: VC2958238

Molecular Formula: C10H18ClNO

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-yl)hexan-1-amine hydrochloride - 1864062-53-2

Specification

CAS No. 1864062-53-2
Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
IUPAC Name 1-(furan-2-yl)hexan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
Standard InChI Key WDEPYPMSIQEIAE-UHFFFAOYSA-N
SMILES CCCCCC(C1=CC=CO1)N.Cl
Canonical SMILES CCCCCC(C1=CC=CO1)N.Cl

Introduction

Chemical Identity and Basic Information

1-(Furan-2-yl)hexan-1-amine hydrochloride is a hydrochloride salt of an amine derivative featuring a furan ring. The compound is characterized by the following identifiers:

ParameterValue
CAS Number1864062-53-2
Molecular FormulaC₁₀H₁₈ClNO
Molecular Weight203.71 g/mol
IUPAC Name1-(furan-2-yl)hexan-1-amine;hydrochloride
Standard InChIInChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
Standard InChIKeyWDEPYPMSIQEIAE-UHFFFAOYSA-N
SMILESCCCCCC(C1=CC=CO1)N.Cl
PubChem Compound ID86262856

The compound consists of a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) attached to a hexane chain with an amine group, present as a hydrochloride salt.

Physical and Chemical Properties

The physical and chemical properties of 1-(Furan-2-yl)hexan-1-amine hydrochloride provide important insights into its behavior and potential applications:

PropertyValue
Physical StateSolid
Boiling Point248.7°C at 760 mmHg
Density1.126 g/cm³
SolubilityLikely soluble in water and polar organic solvents (typical for amine hydrochlorides)
Melting PointNot specified in available literature
AppearanceCrystalline powder (typical for similar compounds)

As a hydrochloride salt, the compound is expected to demonstrate greater stability and water solubility compared to its free base form, which is advantageous for pharmaceutical applications.

Structural Features and Chemical Reactivity

Key Structural Elements

The molecule contains several distinct structural features that influence its chemical behavior:

  • Furan ring: A five-membered aromatic heterocycle containing an oxygen atom, which contributes to the compound's potential biological activity

  • Hexane chain: A six-carbon alkyl chain that increases lipophilicity

  • Amine group: A basic functional group that forms the hydrochloride salt

  • Chiral center: The carbon connecting the furan ring, hexane chain, and amine group is a stereogenic center

Reactivity Profile

Based on its structure, 1-(Furan-2-yl)hexan-1-amine hydrochloride is expected to exhibit the following reactivity:

  • The furan ring can participate in electrophilic aromatic substitution reactions

  • The amine group (after deprotonation) can act as a nucleophile in various reactions

  • The hydrochloride salt can be neutralized to form the free amine

  • The compound may undergo oxidation reactions, particularly at the furan ring

CompoundStructural SimilarityKnown Biological Activity
1-(Furan-2-yl)propan-1-amine hydrochlorideSimilar core structure with shorter alkyl chainUsed in pharmaceutical research
1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochlorideContains furan and thiazole ringsApplications in life science research
1-(4-Fluorophenyl)hexan-1-amine hydrochlorideSame alkyl chain length but with fluorophenyl instead of furanDifferent pharmacological profile due to aromatic substitution

Analytical Characterization

Spectroscopic Identification

For proper identification and characterization of 1-(Furan-2-yl)hexan-1-amine hydrochloride, the following spectroscopic methods would be employed:

  • NMR Spectroscopy: Expected key signals in ¹H-NMR would include:

    • Furan ring protons (typically 6.2-7.5 ppm)

    • Methine proton at the chiral center (approximately 4.0-4.5 ppm)

    • Methylene and methyl protons of the hexyl chain (0.8-2.0 ppm)

    • Broad signal for the ammonium protons (7.5-8.5 ppm)

  • IR Spectroscopy: Expected characteristic bands:

    • N-H stretching (3300-3500 cm⁻¹)

    • C-H stretching (2800-3000 cm⁻¹)

    • Furan C-O-C stretching (1020-1250 cm⁻¹)

    • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 168 (corresponding to the free base C₁₀H₁₇NO after loss of HCl)

Chromatographic Analysis

HPLC or GC-MS analysis would be appropriate for purity determination and separation from structurally similar compounds.

Comparison with Other Furan Derivatives

Furan-containing compounds represent an important class of heterocyclic molecules with diverse applications. The following table compares 1-(Furan-2-yl)hexan-1-amine hydrochloride with other furan derivatives:

Compound ClassRepresentative ExampleKey DifferencesApplications
Furan-2-ones5-oxo-2,5-dihydro-3-furancarboxylatesContain lactone functionalityAntimicrobial, α-glucosidase inhibition, anti-inflammatory
Furanyl chalcones(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-oneContain α,β-unsaturated ketone systemTyrosinase inhibitors
Furanyl isoxazoles3-(4-bromoxyphenyl)-5-(furan-2-yl)-4,5-dihydroisoxazoleContain isoxazole ringPotential MAO inhibitors
Furanyl amines1-(Furan-2-yl)hexan-1-amine hydrochloridePrimary amine functionalityPotential pharmaceutical intermediates

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